An In-Depth Technical Guide to Fmoc-Lys(Me,Boc)-OH for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Fmoc-Lys(Me,Boc)-OH for Researchers and Drug Development Professionals
Introduction
Nα-Fmoc-Nε-methyl-Nε-tert-butyloxycarbonyl-L-lysine, commonly abbreviated as Fmoc-Lys(Me,Boc)-OH, is a synthetically modified amino acid derivative crucial for the site-specific incorporation of a monomethylated lysine residue during solid-phase peptide synthesis (SPPS). This building block is of paramount importance in the fields of epigenetics, drug discovery, and proteomics, enabling the synthesis of peptides with post-translational modifications (PTMs). Such peptides are instrumental in elucidating the roles of lysine methylation in complex biological processes, including gene regulation, protein-protein interactions, and cellular signaling. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with Fmoc-Lys(Me,Boc)-OH.
Core Properties and Specifications
Fmoc-Lys(Me,Boc)-OH is a white to off-white powder with chemical properties that make it highly suitable for Fmoc-based SPPS. The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the Nε-amino group of the lysine side chain is protected by both a methyl (Me) group and an acid-labile tert-butyloxycarbonyl (Boc) group.
| Property | Value | Reference |
| CAS Number | 951695-85-5 | [1][2] |
| Molecular Formula | C₂₇H₃₄N₂O₆ | [2] |
| Molecular Weight | 482.57 g/mol | [2] |
| Appearance | White to light yellow to beige powder | [2] |
| Purity | ≥98% (TLC), ≥97.0% (HPLC) | [2] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [2] |
Applications in Research and Drug Development
The primary application of Fmoc-Lys(Me,Boc)-OH is in the synthesis of peptides containing monomethylated lysine. This has significant implications for:
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Epigenetics and Histone Research: It is extensively used to synthesize specific segments of histone proteins with monomethylated lysine residues. These synthetic histone tails are critical tools for studying the "histone code," helping to understand how lysine methylation influences chromatin structure and gene expression.[1][3]
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Signaling Pathway Elucidation: By incorporating monomethylated lysine into peptide sequences of signaling proteins like p53, researchers can investigate the impact of this PTM on pathway activation or inhibition, protein stability, and protein-protein interactions.
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Drug Discovery: The development of therapeutic peptides often requires modifications to enhance stability and biological activity. The incorporation of methylated amino acids can improve resistance to enzymatic degradation.[3]
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Development of Research Tools: Peptides synthesized with Fmoc-Lys(Me,Boc)-OH are used to develop specific antibodies that can recognize monomethylated lysine in native proteins and as substrates for enzymes that add or remove methyl groups (writers and erasers).
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Lys(Me,Boc)-OH
The following is a generalized protocol for the incorporation of Fmoc-Lys(Me,Boc)-OH into a peptide sequence using an automated peptide synthesizer.
Materials:
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Fmoc-Lys(Me,Boc)-OH
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Rink Amide resin (or other suitable solid support)
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Other required Fmoc-protected amino acids
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Piperidine solution (20% in DMF) for Fmoc deprotection
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Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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Base: N,N-Diisopropylethylamine (DIPEA)
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Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
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Resin Swelling: The resin is swollen in DMF for 30 minutes.
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Fmoc Deprotection: The Fmoc group of the resin or the previously coupled amino acid is removed by treating with 20% piperidine in DMF.
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Washing: The resin is thoroughly washed with DMF and DCM.
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Coupling: Fmoc-Lys(Me,Boc)-OH (or another Fmoc-amino acid) is pre-activated with the coupling reagent and DIPEA in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.
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Washing: The resin is washed with DMF and DCM to remove excess reagents.
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Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
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Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.
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Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the Boc and other acid-labile side-chain protecting groups are simultaneously removed by treatment with the cleavage cocktail for 2-3 hours.[4]
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Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Concise Preparation of Nα-Fmoc-Nε-(Boc, methyl)-lysine
A concise method for the laboratory-scale synthesis of Fmoc-Lys(Me,Boc)-OH has been described, involving a one-pot reaction for reductive benzylation and methylation, followed by another one-pot reaction for debenzylation and Boc protection.[5]
Visualizing Experimental Workflows and Signaling Pathways
SPPS Workflow for a Monomethylated Peptide
The following diagram illustrates the general workflow for synthesizing a peptide containing a monomethylated lysine residue using Fmoc-Lys(Me,Boc)-OH.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Fmoc-Lys(Me,Boc)-OH.
Hypothetical Signaling Pathway: Regulation of p53 by Monomethylation
Lysine methylation is a key post-translational modification regulating the activity of the tumor suppressor protein p53. Monomethylation of p53 at specific lysine residues can influence its stability and its ability to activate downstream target genes involved in cell cycle arrest and apoptosis. The following diagram illustrates a hypothetical signaling pathway where a monomethylated p53 peptide, synthesized using Fmoc-Lys(Me,Boc)-OH, could be used to study these effects.
Caption: Hypothetical p53 signaling pathway studied using a monomethylated p53 peptide.
Conclusion
Fmoc-Lys(Me,Boc)-OH is an indispensable tool for chemists and biologists studying the functional consequences of lysine monomethylation. Its use in solid-phase peptide synthesis provides a robust method for creating precisely modified peptides that are essential for dissecting complex biological pathways and for the development of novel peptide-based therapeutics. The continued application of this and similar reagents will undoubtedly lead to further breakthroughs in our understanding of the intricate regulatory networks that govern cellular function.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc-Lys(Me,Boc)-OH Novabiochem 951695-85-5 [sigmaaldrich.com]
- 3. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]
- 4. chempep.com [chempep.com]
- 5. Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
